Topotecan-d6 Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

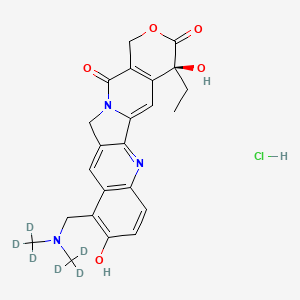

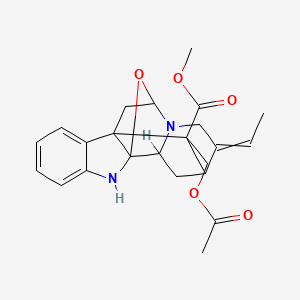

Topotecan-d6 Hydrochloride is a deuterated form of Topotecan Hydrochloride, a chemotherapeutic agent used primarily in the treatment of ovarian cancer, small cell lung cancer, and cervical cancer. This compound is a topoisomerase inhibitor, which means it interferes with the action of topoisomerase enzymes that control the changes in DNA structure .

Applications De Recherche Scientifique

Topotecan-d6 Hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of Topotecan in various samples.

Biology: Employed in studies investigating the cellular mechanisms of topoisomerase inhibition.

Medicine: Utilized in preclinical and clinical studies to evaluate the pharmacokinetics and pharmacodynamics of Topotecan.

Industry: Applied in the development of new chemotherapeutic agents and in quality control processes for pharmaceutical manufacturing

Mécanisme D'action

Target of Action

Topotecan-d6 Hydrochloride primarily targets an enzyme called topoisomerase I . This enzyme plays a crucial role in DNA replication by relieving torsional strain and facilitating the separation and repair of DNA strands during cell division .

Mode of Action

This compound interacts with its target, topoisomerase I, by binding to the enzyme-DNA complex and preventing the re-ligation of the DNA strand . This interaction results in the accumulation of single-strand DNA breaks . The compound exerts its cytotoxic effects during the S-phase of DNA synthesis .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed and distributed into tissues extensively . It undergoes metabolism in the liver, with a relatively small amount being metabolized to an active metabolite, N-demethyltopotecan . The compound is excreted through both biliary and renal routes . The clearance of this compound is influenced by renal function, with reduced clearance observed in patients with renal impairment .

Result of Action

The result of this compound’s action at the molecular level is the induction of DNA damage, which leads to cell death . At the cellular level, the compound’s action results in the death of rapidly growing cells, including cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the extent of prior myelosuppressive chemotherapy and renal function can affect the risk of hematologic toxicities associated with the compound . Furthermore, the compound’s stability and action can be enhanced upon encapsulation in liposomes, which can prevent hydrolysis in the physiological environment .

Analyse Biochimique

Biochemical Properties

Topotecan-d6 Hydrochloride interacts with DNA topoisomerases, specifically type I . DNA topoisomerases are crucial enzymes that regulate DNA topology and facilitate nuclear processes such as DNA replication, recombination, and repair . The interaction between this compound and these enzymes is central to its role in biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is known to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its cytotoxic effects are believed to be exerted during the S-phase of DNA synthesis .

Molecular Mechanism

The mechanism of action of this compound involves its binding to the topoisomerase I-DNA complex, preventing the religation of single-strand breaks in the DNA . This results in double-strand DNA breakage and subsequent cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Hematologic toxicities associated with Topotecan therapy are noncumulative, and once a dosing regimen is established, toxicity patterns are predictable .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, selective embolization with this compound was tolerated at a dose of 2 mg/kg (24 mg/m^2) in rabbits .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It undergoes a reversible, pH-dependent hydrolysis of its active lactone moiety to the inactive hydroxyacid (carboxylate) form .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is evenly distributed between blood cells and plasma, and it is extensively distributed into tissues .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the nucleus where it interacts with DNA topoisomerases .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Topotecan-d6 Hydrochloride involves the incorporation of deuterium atoms into the molecular structure of Topotecan. The process typically starts with camptothecin, a natural alkaloid, which undergoes several chemical transformations including hydroxylation, esterification, and cyclization to form Topotecan. The deuterium atoms are introduced through specific deuterated reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) is common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

Topotecan-d6 Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.

Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxy derivatives, while reduction can yield deuterated analogs with different pharmacological properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

Irinotecan: Another topoisomerase I inhibitor used in the treatment of colorectal cancer.

Camptothecin: The natural alkaloid from which Topotecan is derived.

SN-38: The active metabolite of Irinotecan with potent topoisomerase I inhibitory activity

Uniqueness

Topotecan-d6 Hydrochloride is unique due to the presence of deuterium atoms, which can enhance the stability and alter the pharmacokinetic properties of the compound. This makes it a valuable tool in research settings where precise quantification and tracking of the compound are required .

Propriétés

IUPAC Name |

(19S)-8-[[bis(trideuteriomethyl)amino]methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5.ClH/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20;/h5-8,27,30H,4,9-11H2,1-3H3;1H/t23-;/m0./s1/i2D3,3D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHHQBMTXTWTJV-ZSZCRZDTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC1=C(C=CC2=C1C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2)O)C([2H])([2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ETHANONE, 2-CHLORO-1-[3-HYDROXY-4-(METHYLTHIO)PHENYL]-](/img/structure/B586485.png)

![5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586494.png)

![5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586495.png)

![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586499.png)

![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586502.png)